Proven Role as the Direct Intermediate for Approved Drug S-Dapoxetine
(S)-3-amino-3-phenylpropionic acid (S-APA) is the specified and critical chiral intermediate for the commercial synthesis of the approved drug S-dapoxetine, a selective serotonin reuptake inhibitor for the treatment of premature ejaculation [1]. This is a direct and high-value application that is exclusive to the (S)-enantiomer. The (R)-enantiomer and the racemic (DL)-mixture are not suitable precursors for this drug, as they would lead to the synthesis of the wrong isomer of the final drug substance, which may be inactive or have a different safety profile [1].
| Evidence Dimension | Application as a Pharmaceutical Intermediate for S-Dapoxetine |
|---|---|
| Target Compound Data | Serves as the direct precursor for the synthesis of the active S-enantiomer of dapoxetine |
| Comparator Or Baseline | (R)-3-amino-3-phenylpropionic acid and the racemic DL-mixture |
| Quantified Difference | Exclusive applicability; only the (S)-enantiomer is the correct building block for the target drug molecule |
| Conditions | Commercial pharmaceutical synthesis route for S-dapoxetine [1] |
Why This Matters
This provides a clear, market-driven reason for procurement: (S)-APA is the only viable intermediate for this specific, high-value pharmaceutical application.
- [1] Li, Y., Wang, W., Huang, Y., Zou, Q., & Zheng, G. (2013). Asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6. Process Biochemistry, 48(11), 1674-1678. View Source
